Cas no 19006-59-8 (1,1,3-Triethylurea)

1,1,3-Triethylurea 化学的及び物理的性質
名前と識別子
-
- 1,1,3-triethylurea
- urea, N,N,N'-triethyl-
- N,N,N'-Triethylurea
- UREA, 1,1,3-TRIETHYL-
- Urea, triethyl-
- 1,1,3-Triaethylharnstoff
- 1,1,3-Triaethylharnstoff [German]
- Triethylurea
- Triathylharnstoff
- HJKYLTYAGGYRAZ-UHFFFAOYSA-N
- AS-57636
- AKOS006221666
- 1,3,3-triethylurea
- SCHEMBL3777622
- BRN 1755154
- 19006-59-8
- SCHEMBL969221
- Urea,triethyl
- DTXSID20172470
- A10889
- 1,1,3-Triethylurea
-
- MDL: MFCD01675726
- インチ: 1S/C7H16N2O/c1-4-8-7(10)9(5-2)6-3/h4-6H2,1-3H3,(H,8,10)
- InChIKey: HJKYLTYAGGYRAZ-UHFFFAOYSA-N
- ほほえんだ: O=C(N([H])C([H])([H])C([H])([H])[H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]
- BRN: 1755154
計算された属性
- せいみつぶんしりょう: 144.12638
- どういたいしつりょう: 144.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 32.299
じっけんとくせい
- PSA: 32.34
1,1,3-Triethylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D582678-250mg |
1,1,3-Triethylurea |
19006-59-8 | 95% | 250mg |
$266 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908341-10mg |
1,1,3-Triethylurea |
19006-59-8 | 95% | 10mg |
¥331.20 | 2022-09-28 | |
A2B Chem LLC | AB11620-250mg |
Urea, N,N,N'-triethyl- |
19006-59-8 | 95% | 250mg |
$241.00 | 2024-04-20 | |
Aaron | AR002EZ4-1g |
Urea, N,N,N'-triethyl- |
19006-59-8 | 95% | 1g |
$520.00 | 2025-01-21 | |
Cooke Chemical | M2443847-10mg |
1,1,3-Triethylurea |
19006-59-8 | 95% | 10mg |
RMB 294.40 | 2025-02-20 | |
eNovation Chemicals LLC | D582678-1g |
1,1,3-Triethylurea |
19006-59-8 | 95% | 1g |
$615 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1591986-1g |
1,1,3-Triethylurea |
19006-59-8 | 98% | 1g |
¥5850 | 2023-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908341-250mg |
1,1,3-Triethylurea |
19006-59-8 | 95% | 250mg |
¥2,880.00 | 2022-09-28 | |
Aaron | AR002EZ4-100mg |
Urea, N,N,N'-triethyl- |
19006-59-8 | 95% | 100mg |
$104.00 | 2025-01-21 | |
Aaron | AR002EZ4-250mg |
Urea, N,N,N'-triethyl- |
19006-59-8 | 95% | 250mg |
$208.00 | 2025-01-21 |
1,1,3-Triethylurea 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
1,1,3-Triethylureaに関する追加情報
1,1,3-Triethylurea: A Comprehensive Overview
1,1,3-Triethylurea (CAS No. 19006-59-8) is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also known as N,N-diethyl-N'-triethylurea, belongs to the class of ureas and is characterized by its unique chemical structure and properties. Recent advancements in chemical synthesis and material science have further highlighted its potential in diverse fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
The molecular structure of 1,1,3-Triethylurea consists of a central urea group (CONH) with two ethyl groups attached to the nitrogen atoms. This specific arrangement imparts the compound with distinct physical and chemical properties. For instance, its solubility in organic solvents makes it an ideal candidate for various synthetic reactions. Moreover, the steric hindrance introduced by the ethyl groups enhances its stability under certain reaction conditions.
Recent studies have explored the role of 1,1,3-Triethylurea in catalytic processes. Researchers have found that this compound can act as an effective ligand in transition metal-catalyzed reactions. For example, in the field of organometallic chemistry, N,N-diethyl-N'-triethylurea has been employed as a stabilizing agent for metal complexes. This application is particularly promising for asymmetric catalysis, where precise control over reaction pathways is crucial.
In the pharmaceutical industry, 1,1,3-Triethylurea has been investigated as a potential building block for drug development. Its ability to form stable amide bonds makes it a valuable intermediate in the synthesis of bioactive molecules. Recent research has focused on its use in creating peptide analogs and other bio-inspired compounds with therapeutic potential.
Another emerging application of N,N-diethyl-N'-triethylurea lies in agrochemicals. Its ability to interact with plant hormones has led to its exploration as a component in growth regulators. Field trials have demonstrated that formulations containing this compound can enhance crop yields under stress conditions such as drought or high salinity.
The synthesis of 1,1,3-Triethylurea typically involves the reaction of ethylamine with an appropriate carbonyl compound under controlled conditions. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for its production. For instance, solvent-free reactions and catalytic systems are being increasingly adopted to minimize waste and reduce energy consumption.
In terms of physical properties, N,N-diethyl-N'-triethylurea exhibits a melting point of approximately 78°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and diethyl ether. These characteristics make it suitable for use in various extraction and purification processes.
From a safety standpoint, N,N-diethyl-N'-triethylurea is generally considered non-toxic under normal handling conditions. However, like all chemicals, it should be stored and handled according to standard laboratory protocols to ensure safety and prevent unintended exposure.
Looking ahead, the versatility of N,N-diethyl-N'-triethylurea positions it as a key compound for future innovations across multiple industries. Its role in catalysis, drug discovery, and agrochemicals underscores its importance as a multifunctional building block in modern chemistry.
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